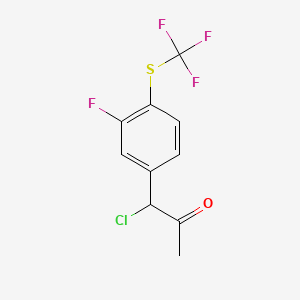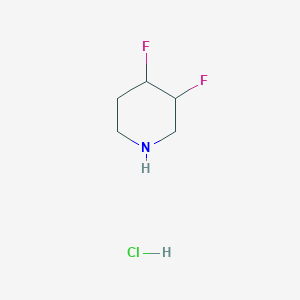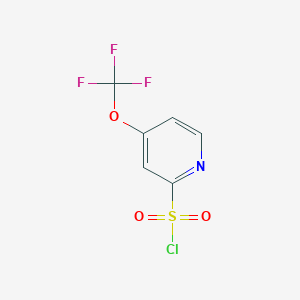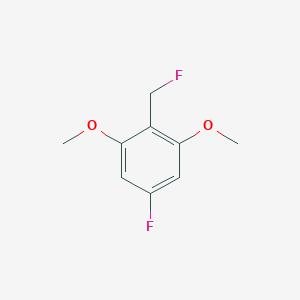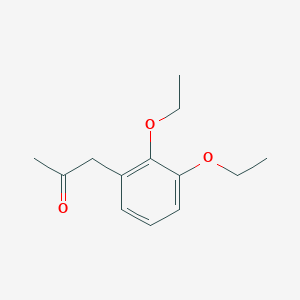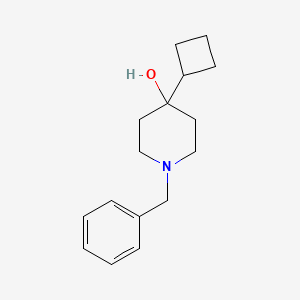![molecular formula C21H30N2O4 B14062318 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its cyclobutyl core, which is substituted with multiple functional groups, including a cyano group, a methoxyphenoxy group, and a carbamate group. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis and industrial applications.
準備方法
The synthesis of 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate involves several steps, typically starting with the preparation of the cyclobutyl core. The synthetic route may include the following steps:
Formation of the Cyclobutyl Core: The cyclobutyl core can be synthesized through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of Functional Groups: The cyano group, methoxyphenoxy group, and carbamate group are introduced through various substitution reactions. These reactions may involve the use of reagents such as cyanogen bromide, methoxyphenol, and isocyanates.
Purification and Isolation: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
1,1-Dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenoxy group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
1,1-Dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group can engage in π-π stacking and hydrophobic interactions. The carbamate group can form covalent bonds with nucleophilic residues in proteins or enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar compounds to 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate include:
Ethyl ®-4-cyano-3-hydroxybutanoate: An important chiral synthon used in the synthesis of cholesterol-lowering drugs.
This compound: A structurally similar compound with variations in the substituents on the cyclobutyl core.
特性
分子式 |
C21H30N2O4 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
tert-butyl N-[3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate |
InChI |
InChI=1S/C21H30N2O4/c1-19(2,3)27-18(24)23-16-20(4,5)17(21(16,6)7)26-14-10-9-13(12-22)15(11-14)25-8/h9-11,16-17H,1-8H3,(H,23,24) |
InChIキー |
NFWBREMCHJLOLW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



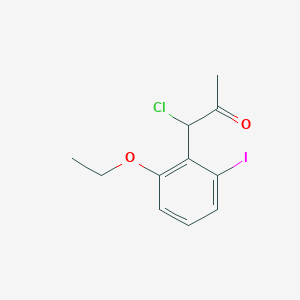
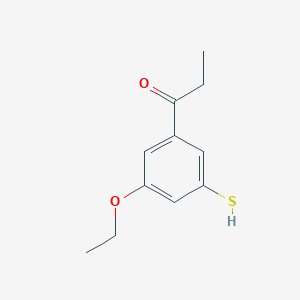
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)
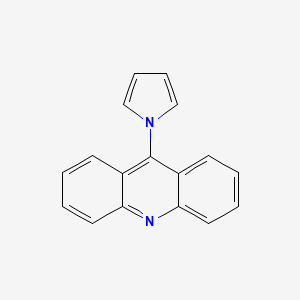

![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
